molecular formula C24H21NO6 B3267393 Chembl4224936 CAS No. 449764-07-2

Chembl4224936

Cat. No. B3267393
CAS RN: 449764-07-2
M. Wt: 419.4 g/mol
InChI Key: LTYQNZUPTCIVLW-UHFFFAOYSA-N
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Description

Chembl4224936 is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target specific proteins involved in various diseases.

Mechanism of Action

Chembl4224936 exerts its therapeutic effects by inhibiting the activity of specific proteins involved in various diseases. It binds to the active site of these proteins, thereby preventing them from carrying out their normal functions. This leads to a reduction in disease progression and severity.
Biochemical and Physiological Effects:
Chembl4224936 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of Chembl4224936 is its high specificity and selectivity for specific proteins involved in various diseases. This makes it a promising candidate for targeted therapy. However, one of the limitations of Chembl4224936 is its relatively low potency, which may limit its efficacy in certain diseases.

Future Directions

There are several future directions for the development of Chembl4224936. One of the main areas of focus is the optimization of its potency and efficacy. This can be achieved through the development of more potent analogs and the identification of new targets for Chembl4224936. Another area of focus is the development of novel drug delivery systems to improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, Chembl4224936 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have several biochemical and physiological effects, including the inhibition of specific proteins involved in various diseases. While it has some limitations, its high specificity and selectivity make it a promising candidate for targeted therapy. With ongoing research and development, Chembl4224936 has the potential to become an important therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Chembl4224936 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of specific proteins involved in these diseases, thereby reducing their progression and severity.

properties

IUPAC Name

2-[4-(4,9-diethoxy-1,3-dioxobenzo[f]isoindol-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-3-30-21-16-7-5-6-8-17(16)22(31-4-2)20-19(21)23(28)25(24(20)29)15-11-9-14(10-12-15)13-18(26)27/h5-12H,3-4,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYQNZUPTCIVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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